molecular formula C17H21N3OS B2708171 N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide CAS No. 1797816-48-8

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide

Cat. No.: B2708171
CAS No.: 1797816-48-8
M. Wt: 315.44
InChI Key: PRJVYBXHLWNSCT-UHFFFAOYSA-N
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Description

N-(2-(5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide is a heterocyclic compound featuring a pyrazole core substituted with cyclopropyl and thiophen-2-yl groups, linked via an ethyl chain to a cyclobutanecarboxamide moiety. This structure combines aromatic (thiophene) and strained aliphatic (cyclopropane, cyclobutane) elements, which are often employed in medicinal chemistry to optimize pharmacokinetic properties and target binding .

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c21-17(13-3-1-4-13)18-8-9-20-15(12-6-7-12)11-14(19-20)16-5-2-10-22-16/h2,5,10-13H,1,3-4,6-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJVYBXHLWNSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H27N3O2SC_{23}H_{27}N_{3}O_{2}S, with a molecular weight of 435.5 g/mol. The compound features a cyclobutane ring, a pyrazole moiety, and a thiophene substituent, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC23H27N3O2S
Molecular Weight435.5 g/mol
CAS Number1796989-37-1
DensityN/A
Boiling PointN/A
Melting PointN/A

Research suggests that the biological activity of this compound may be linked to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The presence of the thiophene and pyrazole rings allows for potential interactions with biological macromolecules, influencing cellular signaling pathways.

Anticancer Properties

Several studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, research on pyrazole derivatives has shown their ability to induce apoptosis in cancer cells through mechanisms such as inhibition of cell proliferation and modulation of apoptosis-related proteins.

Case Study:

A study investigated the effects of a related pyrazole compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound exerts cytotoxic effects on cancer cells through apoptotic pathways.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro assays indicated that this compound could reduce the production of pro-inflammatory cytokines in macrophage cultures.

Research Findings:

A comparative study evaluated the anti-inflammatory effects of various pyrazole derivatives. The compound demonstrated a dose-dependent inhibition of TNF-alpha and IL-6 production in stimulated macrophages, highlighting its potential as an anti-inflammatory agent.

Toxicity and Safety Profile

Toxicological assessments are critical for understanding the safety profile of new compounds. Preliminary studies on similar compounds have indicated low toxicity levels in mammalian cells at therapeutic doses. However, further investigations are necessary to establish the safety parameters for this compound specifically.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene- and Pyrazole-Containing Derivatives

The thiophene-pyrazole scaffold is a common motif in bioactive molecules. Key comparisons include:

Compound Substituents Biological Activity Key Findings
N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones Bromothiophene, oxoethyl, piperazinyl quinolone Antibacterial (Gram-positive bacteria) MIC: 0.25–4 µg/mL; enhanced activity vs. ciprofloxacin in resistant strains
N-[2-[5-(Methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolones Methylthio-thiophene, oxoethyl, quinolone Antibacterial (Gram-negative bacteria) MIC: 1–8 µg/mL; improved solubility but reduced potency vs. bromo derivatives
N-(1-(3-(4-Chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-... )acetamide (191) Trifluoromethylpyrazole, cyclopropane, sulfonamide Kinase inhibition (hypothetical) Enhanced binding affinity due to sulfonamide and trifluoromethyl groups
N-(5-Methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Thiazole, pyrrolidone Unknown (structural analog) Similar carboxamide backbone but lacks pyrazole-thiophene synergy

Key Observations :

  • Thiophene substituents : Bromo and methylthio groups on thiophene improve antibacterial activity but differ in selectivity. The cyclopropyl group in the target compound may reduce metabolic degradation compared to bromine .
  • Pyrazole modifications : Trifluoromethylpyrazole derivatives (e.g., compound 191) exhibit stronger target binding than cyclopropyl variants, but the latter may offer better pharmacokinetic profiles .
  • Carboxamide linkers : Cyclobutanecarboxamide in the target compound likely enhances rigidity and bioavailability compared to linear alkyl carboxamides (e.g., oxoethyl derivatives) .

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